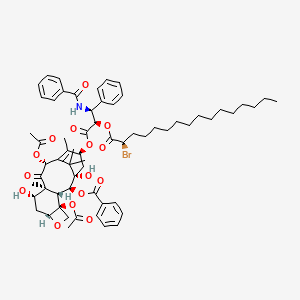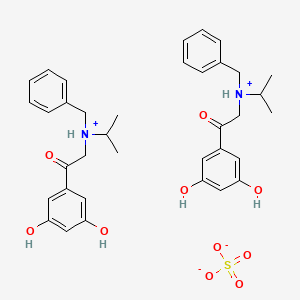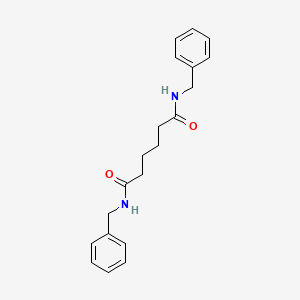
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a benzamido group, a hydroxy group, and a sulfonic acid group. This compound is known for its diverse chemical properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Nitration: The initial aromatic compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The amino group is then reacted with benzoyl chloride to form the benzamido group.
Sulfonation: Finally, the compound undergoes sulfonation using sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The benzamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-substrate interactions due to its unique functional groups.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to active sites of enzymes, inhibiting their activity. For example, the sulfonic acid group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. The benzamido group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzenesulphonic acid: Lacks the benzamido group, making it less versatile in certain applications.
5-Benzamido-4-hydroxybenzenesulphonic acid: Lacks the amino group, affecting its reactivity and binding properties.
3-Amino-5-benzamido-4-methoxybenzenesulphonic acid: Contains a methoxy group instead of a hydroxy group, altering its chemical properties.
Uniqueness
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid is unique due to the presence of all four functional groups (amino, benzamido, hydroxy, and sulfonic acid) in a single molecule. This combination of functional groups provides a wide range of reactivity and binding capabilities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
85237-59-8 |
|---|---|
Molecular Formula |
C13H12N2O5S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
3-amino-5-benzamido-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C13H12N2O5S/c14-10-6-9(21(18,19)20)7-11(12(10)16)15-13(17)8-4-2-1-3-5-8/h1-7,16H,14H2,(H,15,17)(H,18,19,20) |
InChI Key |
CUQJYQHDIVIFIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)




![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)




